Enantiomeric Identity: (R)-Configured Methyl Ester vs. Racemic Mixture – Optical Rotation as a Lot Validation Parameter
The most fundamental source of differentiation is the absolute stereochemistry. Methyl (3R)-3-methyl-4-oxopentanoate (CAS 124686-28-8) is a single enantiomer with a defined (R) configuration, whereas the commonly available and less expensive racemic mixture (CAS 25234-83-7) contains an equimolar mixture of (R)- and (S)-enantiomers. A racemic mixture exhibits a net specific rotation [α]D of 0° by symmetry, while an enantiopure or enantioenriched (R)-sample displays a measurable, non-zero specific rotation . Procurement of the (R)-enantiomer from reputable sources typically specifies a minimum enantiomeric excess (ee); a purity standard of 95% (area normalization by chiral HPLC or GC) is reported by several listing vendors, though the actual ee may be higher depending on the synthetic method . The racemic mixture cannot satisfy any procurement specification requiring a specific enantiomer for stereocontrolled synthesis, making this differentiation binary and absolute .
| Evidence Dimension | Absolute configuration and enantiomeric purity (ee) |
|---|---|
| Target Compound Data | (R)-enantiomer; typical vendor specification of 95% purity (area% by HPLC/GC); specific rotation non-zero (value not publicly reported in accessible databases for this specific lot) |
| Comparator Or Baseline | Racemic mixture (CAS 25234-83-7): [α]D = 0° (theoretical); no enantiomeric enrichment |
| Quantified Difference | Binary distinction; racemate rotation = 0° vs. enantiopure rotation ≠ 0°. Enantiopure lot required for asymmetric synthesis. |
| Conditions | Optical rotation measured at sodium D-line (589 nm) at 20 °C; chiral HPLC for ee determination |
Why This Matters
A racemic mixture cannot provide the same stereochemical outcome in asymmetric synthesis; procurement specifications must mandate the (R)-enantiomer with a defined ee threshold.
